Adrenomedullin
Overview
Description
Adrenomedullin (ADM) is a vasodilator peptide hormone that plays various physiological roles, including the maintenance of vascular tone and endothelial barrier function . It was initially isolated in 1993 from a pheochromocytoma, a tumor of the adrenal medulla . ADM is a peptide expressed by all tissues and found in the circulation .
Synthesis Analysis
ADM is synthesized by many mammalian tissues including the adrenal medulla, endothelial and vascular smooth muscle cells, myocardium, and the central nervous system . The human AM gene is localized to a single locus on Chromosome 11 with 4 exons and 3 introns . The AM gene initially codes for a 185-amino acid precursor peptide, that can be differentially excised to form a number of peptides .
Molecular Structure Analysis
Adrenomedullin consists of 52 amino acids, has 1 intramolecular disulfide bond, and shows a slight homology with the calcitonin gene-related peptide (CGRP) . The three-dimensional structure of AM in a membrane mimicking medium has been elucidated using NMR spectroscopy methods .
Chemical Reactions Analysis
Adrenomedullin (ADM) is a regulatory peptide which plays many physiological roles including vasodilatation, bronchodilatation, hormone secretion regulation, growth, apoptosis, angiogenesis, and antimicrobial activities .
Physical And Chemical Properties Analysis
Adrenomedullin (ADM) is a 52-amino acid multifunctional peptide, which belongs to the calcitonin gene-related peptide (CGRP) superfamily of vasoactive peptide hormones . ADM exhibits a significant vasodilatory potential and plays a key role in various regulatory mechanisms, predominantly in the cardiovascular and lymphatic system .
Scientific Research Applications
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Cardiovascular and Heart Failure Management
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Neurological Disorders
- ADM is also applied in the field of neurological disorders.
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Cancer Research
- ADM is used in cancer research.
- As tumor-derived ADM is released into the microenvironment, it establishes a peptide gradient which ultimately disseminates to reach a collection of cell types known to be able to respond to this peptide and to be involved in further development of the tumor, including the cancer cell itself .
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Inflammatory Bowel Disease (IBD)
- ADM is a bioactive peptide with various physiological functions, including anti-inflammation, organ protection, and tissue repair .
- ADM suppresses inflammatory cytokine production in the intestinal mucosa, improves vascular and lymphatic regeneration and function, mucosal epithelial repair, and immune function in the intestinal bacteria of animal models with intestinal inflammation .
- A multicenter clinical trial is currently underway in Japan for patients with refractory ulcerative colitis and Crohn’s disease .
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Biomarker in Pediatrics
- ADM is used as a biomarker in pediatrics.
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Sepsis Management
- ADM is used in sepsis management.
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Treatment of Inflammatory Bowel Disease
- ADM is a bioactive peptide with various physiological functions, including anti-inflammation, organ protection, and tissue repair .
- ADM suppresses inflammatory cytokine production in the intestinal mucosa, improves vascular and lymphatic regeneration and function, mucosal epithelial repair, and immune function in the intestinal bacteria of animal models with intestinal inflammation .
- A multicenter clinical trial is currently underway in Japan for patients with refractory ulcerative colitis and Crohn’s disease .
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PEGylated Adrenomedullin for Inflammatory Bowel Disease
- A 20 kDa PEGylated form of ADM has been prepared through the conjugation of PEG-AM (1–15) and AM (15–52) .
- This form of ADM stimulated cyclic adenosine monophosphate production in HEK-293 cells stably expressing the type 1 AM receptor in a dose-dependent manner .
- The half-life of 20kPEG-ADM was 7.4 h following subcutaneous administration in mice .
- Subcutaneous 20kPEG-ADM administration significantly reduced total inflammation scores in the dextran sodium sulfate murine colitis model .
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Tumor Microenvironment
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Vascular Integrity
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Regulation of Placental Vascular and Cellular Functions
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Regulation of Vascular Integrity
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Treatment of Chronic Inflammatory Bowel Disease
- ADM is a bioactive peptide with various physiological functions, including vasodilation, angiogenesis, anti-inflammation, organ protection, and tissue repair .
- ADM suppresses inflammatory cytokine production in the intestinal mucosa, improves vascular and lymphatic regeneration and function, mucosal epithelial repair, and immune function in the intestinal bacteria of animal models with intestinal inflammation .
- A multicenter clinical trial is currently underway in Japan for patients with refractory ulcerative colitis and Crohn’s disease .
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Regulation of Placental Vascular and Cellular Functions
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Adrenomedullin in Tumor Microenvironment
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Adrenomedullin as a Multifunctional Regulatory Peptide
Future Directions
Adrenomedullin is currently being tested in clinical trials for ulcerative colitis, Crohn’s disease, severe COVID-19 for its anti-inflammatory properties and in ischemic stroke for its additional angiogenic action . AM derivatives that exhibit a longer half-life and less vasodilative activity have been developed . These AM derivatives can be administered by subcutaneous injection at long-term intervals .
properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUCJFASIJEOE-NPECTJMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C264H406N80O77S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6029 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adrenomedullin | |
CAS RN |
148498-78-6 | |
Record name | Adrenomedullin (human) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 148498-78-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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